![molecular formula C18H22N6O3 B120157 8-(Dimethylamino)-7-[4-(dimethylamino)benzoyl]-1,3-dimethylpurine-2,6-dione CAS No. 148122-89-8](/img/structure/B120157.png)
8-(Dimethylamino)-7-[4-(dimethylamino)benzoyl]-1,3-dimethylpurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Dimethylamino)-7-[4-(dimethylamino)benzoyl]-1,3-dimethylpurine-2,6-dione, also known as DBM or NSC 686288, is a synthetic compound that belongs to the class of xanthine derivatives. It has been widely studied for its potential applications in scientific research, particularly in the field of cancer research.
Mechanism Of Action
The mechanism of action of 8-(Dimethylamino)-7-[4-(dimethylamino)benzoyl]-1,3-dimethylpurine-2,6-dione is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and metastasis. 8-(Dimethylamino)-7-[4-(dimethylamino)benzoyl]-1,3-dimethylpurine-2,6-dione has been shown to inhibit the activity of protein kinase A, which is involved in the regulation of cell proliferation and survival. It has also been shown to inhibit the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix and the promotion of tumor invasion and metastasis.
Biochemical And Physiological Effects
8-(Dimethylamino)-7-[4-(dimethylamino)benzoyl]-1,3-dimethylpurine-2,6-dione has been shown to have various biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of angiogenesis (the formation of new blood vessels to supply tumors), and the modulation of immune system function. 8-(Dimethylamino)-7-[4-(dimethylamino)benzoyl]-1,3-dimethylpurine-2,6-dione has also been shown to have antioxidant properties and to protect against oxidative stress.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 8-(Dimethylamino)-7-[4-(dimethylamino)benzoyl]-1,3-dimethylpurine-2,6-dione in lab experiments is its well-established synthesis method and its availability for purchase from various chemical suppliers. 8-(Dimethylamino)-7-[4-(dimethylamino)benzoyl]-1,3-dimethylpurine-2,6-dione is also relatively stable and can be stored for long periods of time. However, one limitation of using 8-(Dimethylamino)-7-[4-(dimethylamino)benzoyl]-1,3-dimethylpurine-2,6-dione in lab experiments is its potential toxicity, as it has been shown to have cytotoxic effects on some normal cells at high concentrations.
Future Directions
There are several potential future directions for the study of 8-(Dimethylamino)-7-[4-(dimethylamino)benzoyl]-1,3-dimethylpurine-2,6-dione. One area of interest is the development of 8-(Dimethylamino)-7-[4-(dimethylamino)benzoyl]-1,3-dimethylpurine-2,6-dione as a chemotherapeutic agent, either alone or in combination with other drugs. Another area of interest is the study of 8-(Dimethylamino)-7-[4-(dimethylamino)benzoyl]-1,3-dimethylpurine-2,6-dione in combination with other natural compounds or dietary supplements, as there is evidence to suggest that 8-(Dimethylamino)-7-[4-(dimethylamino)benzoyl]-1,3-dimethylpurine-2,6-dione may enhance the anti-cancer effects of these compounds. Additionally, further research is needed to fully understand the mechanism of action of 8-(Dimethylamino)-7-[4-(dimethylamino)benzoyl]-1,3-dimethylpurine-2,6-dione and to identify potential targets for its use in cancer therapy.
Synthesis Methods
8-(Dimethylamino)-7-[4-(dimethylamino)benzoyl]-1,3-dimethylpurine-2,6-dione can be synthesized through a multi-step process involving the reaction of 4-dimethylaminobenzoyl chloride with 3,7-dimethylxanthine in the presence of a base. The resulting product is then treated with a reducing agent to yield 8-(Dimethylamino)-7-[4-(dimethylamino)benzoyl]-1,3-dimethylpurine-2,6-dione. This synthesis method has been well-established and has been used in various studies involving 8-(Dimethylamino)-7-[4-(dimethylamino)benzoyl]-1,3-dimethylpurine-2,6-dione.
Scientific Research Applications
8-(Dimethylamino)-7-[4-(dimethylamino)benzoyl]-1,3-dimethylpurine-2,6-dione has been studied extensively for its potential applications in cancer research. It has been shown to have anti-cancer properties, particularly in the inhibition of tumor growth and metastasis. 8-(Dimethylamino)-7-[4-(dimethylamino)benzoyl]-1,3-dimethylpurine-2,6-dione has also been studied for its potential use as a chemotherapeutic agent, as it has been shown to enhance the sensitivity of cancer cells to chemotherapy drugs. In addition, 8-(Dimethylamino)-7-[4-(dimethylamino)benzoyl]-1,3-dimethylpurine-2,6-dione has been studied for its potential applications in other areas of scientific research, including neuroprotection, anti-inflammatory effects, and cardiovascular disease.
properties
CAS RN |
148122-89-8 |
|---|---|
Product Name |
8-(Dimethylamino)-7-[4-(dimethylamino)benzoyl]-1,3-dimethylpurine-2,6-dione |
Molecular Formula |
C18H22N6O3 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
8-(dimethylamino)-7-[4-(dimethylamino)benzoyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C18H22N6O3/c1-20(2)12-9-7-11(8-10-12)15(25)24-13-14(19-17(24)21(3)4)22(5)18(27)23(6)16(13)26/h7-10H,1-6H3 |
InChI Key |
CQBIKXWVYVDPLX-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N(C)C)C(=O)C3=CC=C(C=C3)N(C)C |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N(C)C)C(=O)C3=CC=C(C=C3)N(C)C |
synonyms |
1H-Purine-2,6-dione, 8-(dimethylamino)-7-[4-(dimethylamino)benzoyl]-3,7-dihydro-1,3-dimethyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




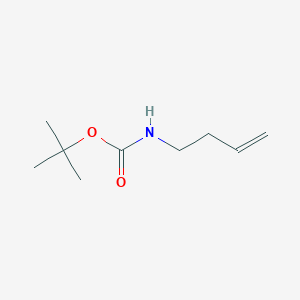
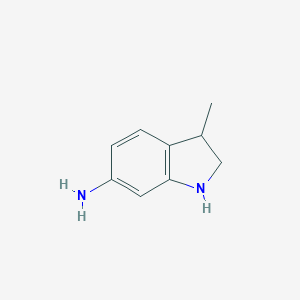
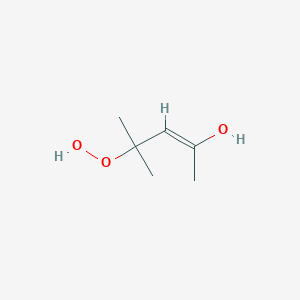
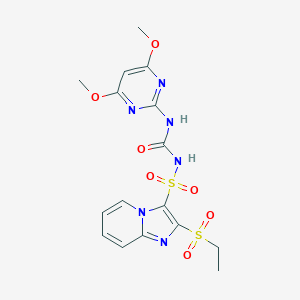
![7-chloro-5-o-tolyl-3,5-dihydrobenzo[e][1,4]thiazepin-2(1H)-one](/img/structure/B120095.png)
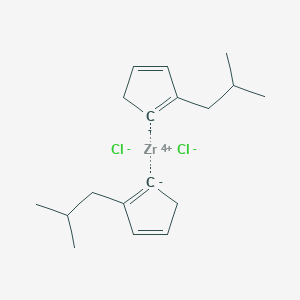
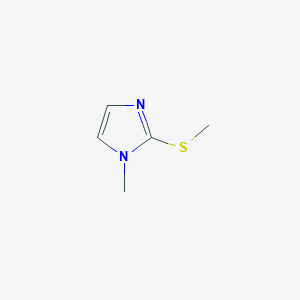
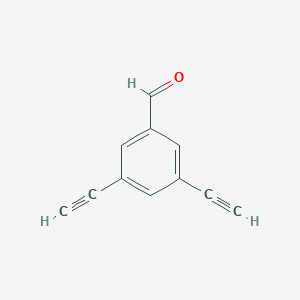
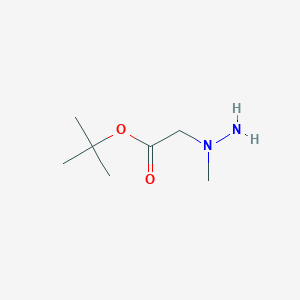
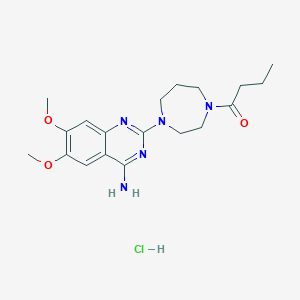
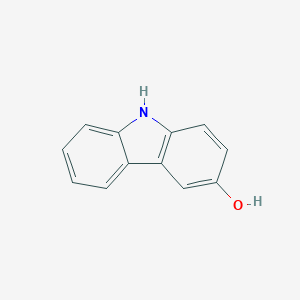
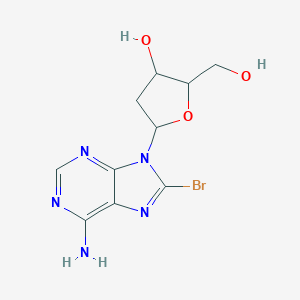
![(2-Nitro-phenyl)-[1,4]benzoquinone](/img/structure/B120126.png)